[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Overview
Description
Scientific Research Applications
Acylation Reactions
Acylation of amines and pyrazole with derivatives of acetic acid, including compounds structurally related to [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, has been researched. Such studies have led to the synthesis of new amides and 1-acylpyrazole upon interaction with various amines and pyrazole. This demonstrates the compound's utility in the synthesis of new chemical entities through acylation reactions (Arutjunyan et al., 2013).
Biochemical Reactivity and Synthesis
The chemical behavior of derivatives structurally related to this compound has been explored in the context of synthesis and biochemical reactivity. One such study focused on synthesizing and evaluating the biological activity of nitrogen heterocyclic compounds through reactions involving bifunctional nucleophiles (Farouk et al., 2021).
Heterobifunctional Cross-Linking Agents
Research into heterobifunctional reagents, which are chemically related to this compound, has been conducted. These reagents are used for coupling peptides to liposomes, indicating potential applications in drug delivery and immunization strategies (Frisch et al., 1996).
Aldose Reductase Inhibition
Compounds structurally similar to this compound have been synthesized and tested for their ability to inhibit aldose reductase. Such inhibition is significant for therapeutic applications, particularly in the context of diabetic complications (La Motta et al., 2008).
Antibacterial and Antifungal Activities
Derivatives of the compound have been synthesized and screened for their antibacterial and antifungal activities. This research indicates potential applications in the development of new antimicrobial agents (Patel & Agravat, 2007).
Novel Natural Products Isolation
Research has been conducted on the isolation of novel compounds from natural sources, which include derivatives structurally similar to this compound. Such studies contribute to the discovery of new bioactive compounds (Kirmizigul et al., 2003).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, in the brain .
Mode of Action
Inhibition of AChE prevents the breakdown of acetylcholine, thereby increasing its availability in the brain. This can enhance cognitive functions, particularly in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Biochemical Pathways
Inhibition of AChE can increase the level of acetylcholine in the brain, affecting the cholinergic pathway and potentially enhancing cognitive functions .
Result of Action
If it acts similarly to related compounds, it may increase the availability of acetylcholine in the brain by inhibiting ache, potentially enhancing cognitive functions .
properties
IUPAC Name |
2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-13(21)18-7-9-19(10-8-18)16(22)11-20(12-17(23)24)14-3-5-15(25-2)6-4-14/h3-6H,7-12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVYRABOXOAJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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